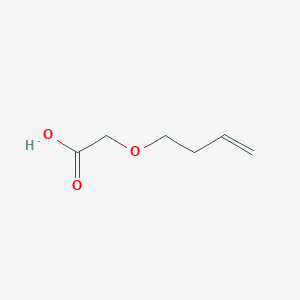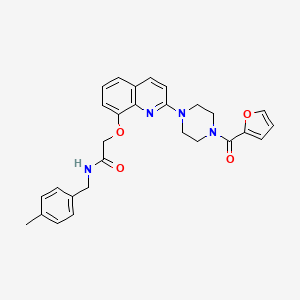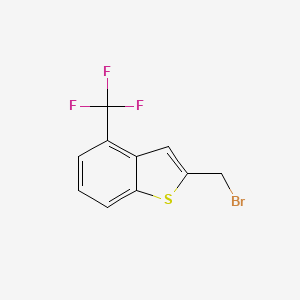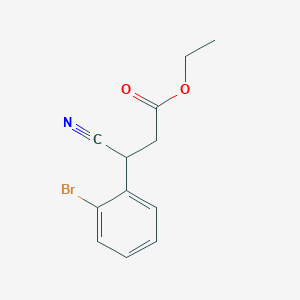![molecular formula C13H14N2O B2975647 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone CAS No. 1797722-51-0](/img/structure/B2975647.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,5S)-3-Azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .
Synthesis Analysis
An efficient synthesis of a similar compound, “1R,5S-Bicyclo[3.1.0]hexan-2-one”, from “®-1,2-epoxyhex-5-ene” has been described . The process involves the development of a catalytic intramolecular cyclopropanation of “®-1,2-epoxyhex-5-ene”, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of “(1R,5S)-3-Azabicyclo[3.2.1]octane” can be found in various databases such as ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone” are not available, the synthesis process of a similar compound involves a catalytic intramolecular cyclopropanation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,5S)-3-Azabicyclo[3.2.1]octane” include an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Scientific Research Applications
Bioactive Ligands
F6471-2511: has potential as a bioactive ligand due to its pyridine moiety. Pyridine derivatives can exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions. They can show a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .
Chemosensors
The compound’s ability to bind with various cations and anions, coupled with unique photophysical properties, makes it suitable for developing chemosensors. These chemosensors can be used for qualitative and quantitative detection of selective or specific ions in environmental and biological media .
Pharmaceutical Intermediates
As a Schiff base, F6471-2511 can undergo condensation reactions with substrates to form products that serve as intermediates in drug design and development. This versatility makes it valuable in pharmaceutical research for creating a variety of therapeutic agents .
Agrochemical Precursors
The pyridine component of F6471-2511 is also a precursor to agrochemicals. Its chemical properties allow it to be used in the synthesis of compounds that have applications in agriculture, such as pesticides and herbicides .
Material Science
In material science, F6471-2511 can be used to create novel materials with specific properties. Its structural features may contribute to the development of new polymers or coatings with desired characteristics .
Organic Synthesis
The compound’s structure allows for various organic reactions, including nucleophilic substitution and electrophilic substitution. It can serve as an intermediate in the synthesis of more complex organic molecules, which are essential in creating a wide array of chemical products .
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXBEVKJNLUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)
![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2975574.png)

![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)


![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)